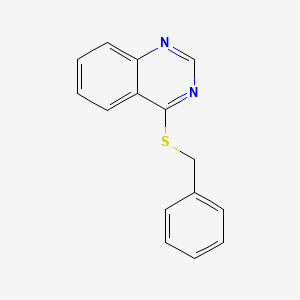

4-(benzylsulfanyl)quinazoline

Descripción general

Descripción

4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

Quinazoline derivatives have drawn attention in synthesis and bioactivities research due to their significant biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various synthetic methods including aza-diels–alder reaction, aza-wittig reaction, metal-mediated reaction, and oxidative cyclization . The Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .Aplicaciones Científicas De Investigación

- Quinazoline derivatives, including 4-Benzylthioquinazoline, have demonstrated anti-cancer potential . Researchers have explored their use in inhibiting tumor growth and metastasis. Further studies could focus on specific cancer types and mechanisms of action.

- Inflammation plays a crucial role in various diseases. Quinazoline compounds, including 4-Benzylthioquinazoline, have shown anti-inflammatory properties . Investigating their impact on inflammatory pathways and immune responses could yield valuable insights.

- Quinazoline derivatives exhibit antibacterial effects . Research could explore their efficacy against specific bacterial strains, mechanisms of action, and potential applications in antibiotic development.

- Some quinazoline compounds possess analgesic properties . Investigating 4-Benzylthioquinazoline’s ability to alleviate pain could lead to novel pain management strategies.

- Quinazolines have been studied for their anti-viral activity . Exploring 4-Benzylthioquinazoline’s effectiveness against specific viruses (e.g., influenza, herpes) could be valuable.

- Quinazoline derivatives, including 4-Benzylthioquinazoline, may have anti-oxidant and anti-hypertensive properties . Investigating their impact on oxidative stress and blood pressure regulation could be relevant.

Anti-Cancer Properties

Anti-Inflammatory Effects

Anti-Bacterial Activity

Analgesic Potential

Anti-Viral Applications

Anti-Oxidant and Anti-Hypertensive Effects

Mecanismo De Acción

Target of Action

The primary target of 4-Benzylthioquinazoline is acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids and is a common target for herbicides .

Mode of Action

4-Benzylthioquinazoline interacts with ACCase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of the cell membrane . The disruption of this process leads to the destruction of the membrane structure, causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4-Benzylthioquinazoline is the fatty acid synthesis pathway . By inhibiting ACCase, 4-Benzylthioquinazoline disrupts the production of malonyl-CoA, a key intermediate in fatty acid synthesis . This disruption leads to a decrease in fatty acid production, affecting the integrity of the cell membrane and leading to cell death .

Pharmacokinetics

It’s known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Benzylthioquinazoline and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of ACCase by 4-Benzylthioquinazoline leads to a disruption in fatty acid synthesis, which in turn affects the integrity of the cell membrane . This results in cell death, providing the compound with its herbicidal activity .

Safety and Hazards

Direcciones Futuras

Quinazoline derivatives have potential applications in fields of biology, pesticides, and medicine . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The current review discusses different strategies and approaches employed in the design of quinazoline/4(3H)-quinazolinone-based hybrids along with their pharmacological activities .

Propiedades

IUPAC Name |

4-benzylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZTVGMLKDNEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289883 | |

| Record name | 4-Benzylthioquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylthioquinazoline | |

CAS RN |

6956-67-8 | |

| Record name | NSC65066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylthioquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6419459.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6419463.png)

![7-tert-butyl-1-methyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6419466.png)

![2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6419477.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B6419478.png)

![N-[3'-acetyl-5-chloro-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6419490.png)

![ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B6419499.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B6419508.png)

![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6419517.png)

![4-(4-methoxyphenyl)-1-methyl-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419526.png)

![2-{8-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419538.png)

![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)